Androgen Receptor Antagonist Activity: IC₅₀ Comparison Against Structural Analogs
In human androgen receptor functional assays using MDA-MB-231 cells expressing recombinant human AR, 4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile demonstrated antagonist activity with an IC₅₀ of 299 nM [1]. This value falls within the threshold for further in vitro selectivity and in vivo evaluation as defined by the screening cascade in the Van Camp et al. series, where analogs with IC₅₀ < 200 nM were prioritized for progesterone receptor selectivity testing and the Golden Syrian hamster ear sebum suppression model [2].
| Evidence Dimension | AR antagonist functional activity (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 299 nM |
| Comparator Or Baseline | Series-defined threshold: IC₅₀ < 200 nM for advancement to selectivity and in vivo testing |
| Quantified Difference | 299 nM (target) vs. < 200 nM (threshold); ~1.5-fold above advancement cutoff |
| Conditions | Human androgen receptor expressed in human MDA-MB-231 cells; antagonist activity measurement (BindingDB assay; primary reference document CHEMBL2331188) |
Why This Matters
This quantitative activity provides a benchmark for researchers selecting AR antagonists with defined potency in a specific cellular context, enabling informed decisions when potency thresholds are critical for experimental design.
- [1] BindingDB. (2010). Antagonist activity at human androgen receptor expressed in human MDA-MB-231 cells: IC50 = 299 nM for 4-(2-methoxy-4-methylphenoxy)-2-(trifluoromethyl)benzonitrile. BindingDB Entry BDBM18672-related. View Source
- [2] Van Camp, J.A., et al. (2007). Preparation of 4-aryl-2-trifluoromethylbenzonitrile derivatives as androgen receptor antagonists for topical suppression of sebum production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5529-5532. View Source
